2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a phenoxyacetyl group and a sulfonyl group attached to the benzothiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A parent compound with a simpler structure.
2-Mercaptobenzothiazole: Contains a thiol group instead of a sulfonyl group.
Benzothiazole-2-sulfonamide: Similar structure with a sulfonamide group.
Uniqueness
2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both a phenoxyacetyl group and a sulfonyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,1-dioxo-2-(2-phenoxyacetyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-14(10-21-11-6-2-1-3-7-11)16-15(18)12-8-4-5-9-13(12)22(16,19)20/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCJTBZMVYDDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367264 |
Source
|
Record name | 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2346-86-3 |
Source
|
Record name | 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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